16-Isobutylidene-estrone
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Overview
Description
16-Isobutylidene-estrone is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by its unique structural modification at the 16th position, which imparts distinct chemical and biological properties. The molecular formula of this compound is C22H28O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-isobutylidene-estrone typically involves the modification of estrone at the 16th position. One common method includes the use of diene as a starting material, followed by a series of chemical reactions such as ketoxime formation, rearrangement, chlorohydrination, cyclization, and hydrolysis . These reactions are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often utilizes soybean oil as a raw material. The process involves two main steps: chemical reaction and post-processing. This method is advantageous due to its low cost, high purity (99.0%), and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 16-Isobutylidene-estrone undergoes various chemical reactions, including:
Oxidation: Conversion to 16-oxoestrone.
Reduction: Formation of 16-hydroxyestrone.
Substitution: Introduction of different functional groups at the 16th position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: 16-oxoestrone.
Reduction: 16-hydroxyestrone.
Substitution: Various 16-substituted estrone derivatives.
Scientific Research Applications
16-Isobutylidene-estrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in hormone regulation and interaction with estrogen receptors.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of 16-isobutylidene-estrone involves its interaction with estrogen receptors in target tissues such as the ovaries, breast, and hypothalamus. Upon binding to the receptor, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements (ERE) on DNA, modulating the transcription of specific genes . This leads to various physiological effects, including regulation of reproductive functions and cell proliferation .
Comparison with Similar Compounds
- Estrone
- Estradiol
- Estriol
- 16-Hydroxyestrone
- 16-Oxoestrone
Comparison: 16-Isobutylidene-estrone is unique due to its structural modification at the 16th position, which imparts distinct chemical and biological properties. Unlike estrone, estradiol, and estriol, which are naturally occurring estrogens, this compound is a synthetic derivative with enhanced stability and specific receptor binding affinity .
Properties
Molecular Formula |
C22H28O2 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16E)-3-hydroxy-13-methyl-16-(2-methylpropylidene)-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H28O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-20,23H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,22+/m1/s1 |
InChI Key |
PTANBYHUNIXKEU-HDLVZFDGSA-N |
Isomeric SMILES |
CC(C)/C=C/1\C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O |
Canonical SMILES |
CC(C)C=C1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)O |
Origin of Product |
United States |
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